molecular formula C18H13ClNNa2O5P B1591376 Naphthol AS-TR phosphate disodium salt CAS No. 4264-93-1

Naphthol AS-TR phosphate disodium salt

Cat. No.: B1591376
CAS No.: 4264-93-1
M. Wt: 435.7 g/mol
InChI Key: TYCHZTPSWMGRRI-UHFFFAOYSA-L
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Description

Naphthol AS-TR phosphate disodium salt is a useful research compound. Its molecular formula is C18H13ClNNa2O5P and its molecular weight is 435.7 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

disodium;[3-[(4-chloro-2-methylphenyl)carbamoyl]naphthalen-2-yl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClNO5P.2Na/c1-11-8-14(19)6-7-16(11)20-18(21)15-9-12-4-2-3-5-13(12)10-17(15)25-26(22,23)24;;/h2-10H,1H3,(H,20,21)(H2,22,23,24);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYCHZTPSWMGRRI-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)C2=CC3=CC=CC=C3C=C2OP(=O)([O-])[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClNNa2O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90585235
Record name Disodium 3-[(4-chloro-2-methylphenyl)carbamoyl]naphthalen-2-yl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

435.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4264-93-1
Record name Disodium 3-[(4-chloro-2-methylphenyl)carbamoyl]naphthalen-2-yl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Significance and Research Context in Biochemical Sciences

Naphthol AS-TR phosphate (B84403) disodium (B8443419) salt is a fluorogenic and chromogenic substrate primarily utilized for the detection and quantification of acid and alkaline phosphatase activity. labclinics.comlabclinics.commedchemexpress.com The enzymatic removal of the phosphate group from the Naphthol AS-TR molecule results in the formation of an insoluble product that can be visualized. labclinics.commedchemexpress.com This reaction product can be coupled with a diazonium salt to produce a colored azo dye, a principle that is widely applied in histochemical staining to pinpoint enzyme activity within tissues and cells. labclinics.comchemodex.com

The significance of this compound lies in its ability to facilitate the study of phosphatases, enzymes that are crucial in numerous physiological and pathological processes. For instance, acid and alkaline phosphatases are important clinical markers, with their concentrations in bodily fluids often changing in response to diseases. labclinics.comchemodex.com Therefore, Naphthol AS-TR phosphate disodium salt is instrumental in assays designed to monitor these enzymes.

In a research context, this substrate is employed in a variety of applications, including immunohistology, immunoblotting, and dot blot applications. labclinics.com It has been used in studies to map enzyme activity in tissues, investigate cellular differentiation, and explore the mechanisms of bone metabolism and neurological diseases. mdpi.compubcompare.ai For example, it has been used to detect acid phosphatase in the digestive tracts of marine species and to quantify alkaline phosphatase activity during the osteogenic differentiation of dental pulp stem cells. mdpi.compubcompare.ai

Historical Development of Its Applications As a Substrate

Substrate Specificity for Phosphatase Enzymes

Naphthol AS-TR phosphate is a recognized substrate for both acid and alkaline phosphatases, enzymes that catalyze the hydrolysis of phosphomonoesters. nih.govlabclinics.comsigmaaldrich.comcreative-enzymes.com The specificity of the enzymatic reaction is dictated by the optimal pH for the respective enzyme's activity.

Acid Phosphatase Catalysis Mechanisms

Acid phosphatases (APs) are a group of enzymes that exhibit optimal catalytic activity at an acidic pH, typically between 4.5 and 6.0. The catalytic mechanism for the hydrolysis of phosphate esters by APs, including Naphthol AS-TR phosphate, generally involves a two-step process facilitated by key amino acid residues in the enzyme's active site.

The process begins with the binding of the phosphate moiety of Naphthol AS-TR phosphate to the active site. A nucleophilic residue, commonly a histidine, attacks the phosphorus atom. Concurrently, a general acid catalyst, often an aspartic acid residue, protonates the oxygen atom of the leaving group (the naphthol derivative), facilitating its departure. This results in the formation of a transient phospho-enzyme intermediate. In the second step, a water molecule, activated by a basic residue, attacks the phosphorus atom of the phospho-enzyme intermediate, leading to the release of inorganic phosphate and regeneration of the free enzyme.

Studies on related substrates like 1-naphthyl phosphate with human prostatic acid phosphatase have indicated cooperative kinetics, where the binding of one substrate molecule to the enzyme influences the binding of subsequent molecules. researchgate.net This suggests a complex allosteric regulation that may also be relevant for the bulkier Naphthol AS-TR phosphate substrate.

Alkaline Phosphatase Catalysis Mechanisms

Alkaline phosphatases (ALPs) are metalloenzymes, typically containing zinc and magnesium ions in their active site, and function optimally at alkaline pH (usually above 8.0). medchemexpress.comebi.ac.ukmedchemexpress.com The catalytic mechanism of ALPs is well-characterized and proceeds through the formation of a covalent phosphoseryl intermediate. nih.govresearchgate.net

The reaction with Naphthol AS-TR phosphate involves the following key steps:

A serine residue in the active site, activated by an adjacent zinc ion, acts as a nucleophile and attacks the phosphorus atom of the substrate. ebi.ac.uk

This attack leads to the formation of a covalent phosphoseryl intermediate and the release of the naphthol AS-TR alcoholate anion. ebi.ac.uk

A water molecule, coordinated to another zinc ion, is deprotonated to form a hydroxide (B78521) ion.

This hydroxide ion then attacks the phosphorus atom of the phosphoseryl intermediate, hydrolyzing it. ebi.ac.uk

This final step releases inorganic phosphate and regenerates the active serine residue, allowing the enzyme to begin another catalytic cycle. ebi.ac.uk

The metal ions are crucial for the catalytic activity, playing roles in activating the nucleophilic serine, binding the phosphate group of the substrate, and activating the water molecule for hydrolysis. nih.gov

Reaction Kinetics and Hydrolysis Mechanisms

The enzymatic hydrolysis of Naphthol AS-TR phosphate is the rate-limiting step in the histochemical detection of phosphatase activity. The kinetics of this reaction are influenced by several factors, including substrate concentration, pH, temperature, and the presence of inhibitors or activators.

Dephosphorylation Processes and Naphthol Liberation

The core of the enzymatic reaction is the dephosphorylation of the Naphthol AS-TR phosphate molecule. This process involves the cleavage of the ester bond between the phosphate group and the hydroxyl group of the naphthol moiety. Upon hydrolysis, the highly insoluble Naphthol AS-TR is liberated within the cellular or tissue compartment where the enzyme is active. The low solubility of the liberated naphthol is a critical feature, as it minimizes diffusion from the site of enzymatic activity, leading to precise localization of the final colored product.

The rate of naphthol liberation can be monitored to determine the initial reaction velocity, which is a key parameter in steady-state kinetic studies of the enzyme. nih.gov

Influence of Molecular Structure on Enzymatic Efficiency and Binding

The molecular structure of Naphthol AS-TR phosphate plays a significant role in its interaction with phosphatase enzymes. The anilide of 3-hydroxy-2-naphthoic acid structure provides a bulky and hydrophobic moiety. This structure is thought to contribute to the low solubility of the resulting naphthol, which is advantageous for histochemical localization.

The substituents on the anilide ring can influence the binding affinity of the substrate for the enzyme's active site and the electronic properties of the leaving group, thereby affecting the rate of hydrolysis. The chloro and methyl groups on the phenyl ring of Naphthol AS-TR phosphate are electron-donating and electron-withdrawing, respectively, which can modulate the pKa of the leaving naphthol and its interaction with the enzyme's active site. The precise relationship between these structural features and the kinetic parameters (Km and Vmax) is a subject of detailed structure-activity relationship studies.

Table 1: Comparison of Naphthol AS Phosphate Derivatives in Phosphatase Assays

Naphthol AS Derivative Key Structural Feature Relative Hydrolysis Rate (Qualitative) Application Note
Naphthol AS-TR Phosphate 4-chloro-2-methylphenyl anilide Moderate to High Good localization and staining intensity.
Naphthol AS-MX Phosphate 2,4-dimethylphenyl anilide High Often used for strong enzyme activity. researchgate.net

This table provides a qualitative comparison based on general observations in histochemical literature.

Coupled Enzymatic-Chemical Reactions

In histochemical applications, the detection of phosphatase activity using Naphthol AS-TR phosphate relies on a coupled reaction system. The enzymatically liberated Naphthol AS-TR is immediately coupled with a diazonium salt present in the incubation medium. This results in the formation of a brightly colored and insoluble azo dye at the site of enzyme activity.

This process can be described as an enzymic-chemical-chemical (EzCC) mechanism. researchgate.net

Enzymatic Step: Phosphatase hydrolyzes Naphthol AS-TR phosphate to Naphthol AS-TR.

Chemical Step 1 (Coupling): The liberated Naphthol AS-TR couples with a diazonium salt (e.g., Fast Red TR). researchgate.net

Chemical Step 2 (Precipitation): The resulting azo dye is highly insoluble and precipitates at the site of the reaction.

The kinetics of the coupling reaction are generally fast compared to the enzymatic hydrolysis, ensuring that the liberated naphthol is trapped before it can diffuse significantly. However, factors such as the pH of the medium and the reactivity of the specific diazonium salt used can influence the efficiency of the coupling and the final color and intensity of the stain. In some cases, the diazonium salt itself can undergo side reactions, such as hydrolysis, which can affect the accuracy of the assay. sigmaaldrich.com

Table 2: Common Diazonium Salts Used with Naphthol AS-TR Phosphate

Diazonium Salt Resulting Azo Dye Color Key Characteristics
Fast Red TR Salt Red Commonly used, provides good color contrast. researchgate.net
Fast Blue BB Salt Blue Alternative for dual staining or different background.

Azo Dye Formation Principles with Diazonium Salts

The formation of azo dyes using Naphthol AS-TR phosphate is a cornerstone of many histochemical staining methods. oup.comlabclinics.com The process begins with the enzymatic cleavage of the phosphate group from the Naphthol AS-TR phosphate molecule by a phosphatase enzyme. This reaction liberates the free naphthol compound, Naphthol AS-TR. labclinics.comnih.gov

This enzymatically generated naphthol then acts as a coupling agent in a subsequent chemical reaction with a diazonium salt. labclinics.comresearchgate.net This reaction is a form of electrophilic aromatic substitution. wikipedia.orgnih.gov The diazonium ion (R−N≡N⁺), a potent electrophile, attacks the electron-rich aromatic ring of the naphthol nucleophile. wikipedia.orgnumberanalytics.com In classical examples, the diazonium reagent typically attacks the para position of the coupling agent; if this position is occupied, the coupling occurs at an ortho position, though at a slower rate. wikipedia.org The resulting molecule contains an azo group (-N=N-), which links the two aromatic structures and forms a brightly colored, insoluble azo dye. wikipedia.orgcuhk.edu.hk This localized precipitation of the dye at the site of enzyme activity allows for microscopic visualization.

It is important to note that under certain histochemical conditions, particularly when the substrate is a primary aromatic amine, diazonium salts may react with the liberated free amino group instead of the aromatic nucleus. nih.gov This can lead to the formation of N-azo dyes, or triazenes, rather than the expected C-azo compounds. nih.gov However, with phenolic coupling agents like the naphthol derivative freed from Naphthol AS-TR phosphate, the reaction proceeds as a classic C-coupling to form the stable azo dye. wikipedia.org The stability and intense color of these dyes are due to their extended conjugated systems. wikipedia.org

Quantitative Chromophore Development Mechanisms

The reaction involving Naphthol AS-TR phosphate is not merely qualitative; it forms the basis for quantitative analysis of enzyme activity. The amount of colored chromophore produced is directly proportional to the activity of the phosphatase enzyme in the sample. This relationship allows for the spectrophotometric or fluorometric quantification of the enzyme. medchemexpress.comlabclinics.com

The phosphates of naphthol AS derivatives, including AS-TR, are noted for their stability and the potential for high chromogenicity in the resulting dyes, which makes them suitable for quantitative measurements. oup.com Upon enzymatic hydrolysis, Naphthol AS-TR phosphate is converted to Naphthol AS-TR, which itself is fluorescent, exhibiting excitation and emission spectra of 388/512 nm, respectively. labclinics.com This fluorescence provides a highly sensitive quantitative marker for the activity of acid and alkaline phosphatases. labclinics.comlabclinics.com

The development of the final chromophore—the azo dye—can be kinetically analyzed. The accumulation of this chromophore over time reflects the rate of the initial enzymatic reaction. researchgate.net By measuring the absorbance of the colored product spectrophotometrically, researchers can construct standard curves and determine enzyme kinetics, making it a valuable tool in biochemical assays for samples like serum or urine. medchemexpress.commedchemexpress.com

Enzymic-Chemical-Chemical (EzCC) Reaction Systems

The entire process, from substrate to final colored product, can be described as an Enzymic-Chemical-Chemical (EzCC) reaction system. researchgate.net This model delineates the sequence of events that leads to the formation of the detectable chromophore.

The system is defined by three distinct stages:

Enzymic (Ez): The initial, rate-limiting step is the enzymatic hydrolysis of the substrate, Naphthol AS-TR phosphate, by a phosphatase. This reaction releases the naphthol derivative. researchgate.net

Chemical (C): The first chemical reaction is the coupling of the liberated naphthol with a diazonium salt (e.g., Fast Red TR) present in the reaction medium. researchgate.net

Chemical (C): The second chemical step is the formation of the final, stable, and often insoluble azo dye product. researchgate.net

Advanced Methodologies for Biochemical Assays

Fluorometric Detection Techniques

Naphthol AS-TR phosphate (B84403) is a fluorogenic substrate that, upon enzymatic hydrolysis by phosphatases, yields the fluorescent product Naphthol AS-TR. adipogen.com This conversion forms the basis of highly sensitive assays for both acid and alkaline phosphatases. The fluorescence emitted is a direct and quantitative indicator of enzyme activity. adipogen.comchemodex.com

Excitation and Emission Spectra Analysis

The fluorescent product, Naphthol AS-TR, exhibits distinct spectral properties that are crucial for its detection. The analysis of its excitation and emission spectra allows for the specific and sensitive measurement of phosphatase activity. The typical spectral characteristics are summarized in the table below.

FluorophoreExcitation Maximum (nm)Emission Maximum (nm)
Naphthol AS-TR388512 adipogen.com
Naphthol AS-TR388516 chemodex.com

Note: The slight variation in reported emission maxima may be attributable to differences in experimental conditions, such as solvent and pH.

Quantitative Fluorescence-Based Assays

The fluorescence generated from the enzymatic conversion of Naphthol AS-TR phosphate is directly proportional to the level of phosphatase activity, making it an excellent tool for quantitative analysis. adipogen.comchemodex.com These assays are frequently employed to measure the activity of acid and alkaline phosphatases, which can serve as important clinical markers for various diseases where their concentrations in biological fluids are altered. adipogen.comchemodex.com The use of Naphthol AS-TR phosphate in conjunction with appropriate buffers and controls allows for the development of robust and reproducible quantitative assays.

Spectrophotometric Quantification Strategies

In addition to its fluorogenic properties, Naphthol AS-TR phosphate can be utilized in colorimetric assays for the spectrophotometric quantification of phosphatase activity. This method typically involves a simultaneous coupling reaction where the enzymatically released Naphthol AS-TR reacts with a diazonium salt, such as Fast Red TR, to produce a distinctly colored azo dye. mdpi.com The intensity of the resulting color is proportional to the amount of phosphatase activity and can be measured using a spectrophotometer. This approach is valuable for monitoring enzyme activity in various biological samples, including serum.

Integration with Imaging Modalities

The utility of Naphthol AS-TR phosphate extends beyond in-solution assays to the visualization of enzyme activity within cellular and tissue contexts through various imaging techniques.

Light Microscopy Applications

Naphthol AS-TR phosphate is a well-established substrate for the histochemical demonstration of acid and alkaline phosphatase activity in tissue sections for light microscopy. scbt.comscientificlabs.com In this application, the tissue is incubated with a solution containing Naphthol AS-TR phosphate and a diazonium salt. The enzymatic activity at specific sites within the tissue leads to the formation of an insoluble, colored precipitate of the azo dye. This allows for the precise localization of phosphatase activity within cellular structures. For instance, in a study of the digestive tract of the small-spotted catshark, a staining solution for acid phosphatase was composed of Naphthol AS-TR phosphate disodium (B8443419) salt, a 0.2 M acetate (B1210297) buffer at pH 5.2, and Fast Red Violet LB salt, resulting in a pink stain at the sites of enzyme activity. mdpi.com

Fluorescent Cytochemistry Techniques

The fluorescent nature of the Naphthol AS-TR product also enables its use in fluorescent cytochemistry. This technique allows for the visualization of phosphatase activity with high sensitivity and spatial resolution within cells. The enzymatic release of Naphthol AS-TR can be detected by fluorescence microscopy, providing a powerful tool for studying the subcellular localization and dynamics of phosphatase activity. This method is particularly useful in immunohistology, immunoblotting, and dot blot applications. adipogen.comchemodex.com

Applications in Cellular and Tissue Research

Histochemical and Cytochemical Localization of Enzyme Activity

Naphthol AS-TR phosphate (B84403) serves as a substrate for both acid and alkaline phosphatases. labclinics.commedchemexpress.com The enzymatic removal of the phosphate group from Naphthol AS-TR phosphate yields an insoluble naphthol derivative. This product then couples with a diazonium salt to form a highly colored azo dye, which precipitates at the site of enzyme activity, allowing for precise localization within cells and tissues. labclinics.comchemodex.com This principle underpins its use in various staining and blotting techniques.

Immunohistological Staining Protocols

In the realm of immunohistochemistry (IHC) and in situ hybridization (ISH), Naphthol AS-TR phosphate is a key component of chromogenic detection systems for alkaline phosphatase (AP). thermofisher.com When an antibody or probe conjugated to AP binds to its target antigen or nucleic acid sequence, the subsequent addition of Naphthol AS-TR phosphate and a diazonium salt, such as Fast Red TR, results in the deposition of a colored precipitate at the target's location. thermofisher.com

A common protocol involves using a ready-made, prediluted chromogen system containing both Stable Fast Red TR and a stable Naphthol phosphate solution. thermofisher.com To prepare the working chromogen, equal volumes of the two solutions are mixed immediately before use to ensure optimal signal enhancement. thermofisher.com Typically, two applications of this working solution for 10 minutes each at 45°C are sufficient to produce a strong, clean, and permanent red stain. thermofisher.com For enhanced staining intensity, up to four additional applications of the chromogen can be performed. thermofisher.com It is crucial to avoid using alcohol or xylene for dehydration after staining, as these solvents can dissolve the chromogen signal. thermofisher.com Instead, air-drying the tissue sections before mounting with a water-based medium is recommended for permanent preservation of the results. thermofisher.com

In one specific application, Naphthol AS-TR phosphate disodium (B8443419) salt was used to detect acid phosphatase in tissue sections of the small-spotted catshark and the smooth-hound. mdpi.com The staining solution consisted of Naphthol AS-TR phosphate disodium salt, a 0.2 M acetate (B1210297) buffer at pH 5.2, and Fast Red Violet LB salt, resulting in a pink stain at sites of enzyme activity. mdpi.com

Immunoblotting and Dot Blot Methodologies

The same enzymatic principle is applied in immunoblotting (Western blotting) and dot blot techniques for the detection of proteins. labclinics.comchemodex.comcaltagmedsystems.co.uk In these methods, proteins are transferred and immobilized on a membrane, typically nitrocellulose or PVDF. The membrane is then incubated with a primary antibody specific to the protein of interest, followed by a secondary antibody conjugated to alkaline phosphatase.

The detection process involves incubating the blot with a substrate solution containing Naphthol AS-TR phosphate. The AP enzyme on the secondary antibody dephosphorylates the substrate. In the presence of a diazonium salt, the resulting naphthol product forms a colored precipitate directly on the blot at the location of the target protein. sigmaaldrich.com This creates a visible spot or band, allowing for the qualitative or semi-quantitative analysis of the protein. This colorimetric detection method is advantageous due to the stability of the substrates and the production of a non-fading, intense color with high resolution. nih.gov

Cell Differentiation and Mineralization Studies

Naphthol AS-TR phosphate is instrumental in studies of cell differentiation, particularly in the context of bone formation and resorption, where the activity of alkaline phosphatase and tartrate-resistant acid phosphatase are key markers.

Osteogenic Differentiation Assessment in Cell Cultures

Alkaline phosphatase (ALP) is a well-established early marker for osteogenic differentiation, the process by which stem cells develop into osteoblasts (bone-forming cells). nih.govmdpi.com The level of ALP activity is directly correlated with the osteogenic potential of cells. Naphthol AS-TR phosphate is used as a substrate to measure this ALP activity in cell cultures.

A typical protocol for assessing osteogenic differentiation involves culturing cells in an osteogenic medium containing supplements like dexamethasone, β-glycerophosphate, and L-ascorbic acid. After a set period, the cells are fixed and incubated with a solution containing Naphthol AS-TR phosphate and a diazonium salt like Fast Blue BB in a Tris buffer (pH 9.0). The resulting color development is indicative of ALP activity and, therefore, osteogenic differentiation. This can be quantified to compare the osteogenic potential under different conditions or of different cell types.

Evaluation of Osteoblast Behavior in Biomedical Material Contexts

The assessment of ALP activity is crucial when evaluating the biocompatibility and osteoinductivity of new biomedical materials for bone regeneration. nih.gov An increase in ALP activity in mesenchymal stem cells or pre-osteoblastic cells cultured on a novel scaffold material suggests that the material supports osteogenic differentiation and bone formation. nih.gov Naphthol AS-TR phosphate-based assays provide a method to quantify this effect. By measuring the ALP activity of cells grown on different material surfaces, researchers can screen for materials that best promote bone healing.

Tartrate-Resistant Acid Phosphatase (TRAP) Detection

Tartrate-resistant acid phosphatase (TRAP) is a hallmark enzyme of osteoclasts, the cells responsible for bone resorption. jove.comnih.gov Its detection is fundamental in studying bone remodeling and diseases associated with bone loss. While TRAP staining kits often utilize the related substrates Naphthol AS-MX phosphate or Naphthol AS-BI phosphate, the underlying principle is identical. nih.govelsevierpure.com

The staining procedure involves incubating fixed cells or tissue sections with a solution containing a Naphthol AS phosphate derivative and a diazonium salt in an acidic buffer supplemented with tartaric acid. jove.com The tartaric acid inhibits most other cellular acid phosphatases, ensuring the specificity of the reaction for TRAP. jove.com The TRAP enzyme hydrolyzes the phosphate group from the substrate, and the resulting naphthol product couples with the diazonium salt to form a colored, insoluble precipitate at the sites of TRAP activity. jove.com This allows for the visualization and quantification of osteoclasts. For instance, Naphthol AS-BI phosphate has been shown to be a preferred substrate for TRAP isoform 5b, a specific marker for osteoclastic activity. nih.gov

Cellular Signaling and Regulatory Pathway Investigations

This compound plays an instrumental role in studies focused on cellular communication and the intricate networks that govern cell behavior and function.

Naphthol AS-TR phosphate has been identified as an inhibitor of the cyclic-AMP response element-binding protein (CREB)-CREB binding protein (CBP) transcription factor complex. labclinics.comnih.gov This complex is a key regulator of gene expression involved in cellular proliferation, survival, and differentiation. nih.gov By interfering with the interaction between CREB and its coactivator CBP, small molecules like Naphthol AS-TR phosphate can disrupt downstream gene activation. nih.gov

Research has demonstrated that Naphthol AS-TR phosphate (NASTRp) acts as a potent anti-cancer agent, particularly in lung cancer, by targeting the CREB-CBP complex. nih.gov A related compound, 2-naphthol-AS-E-phosphate (also known as KG-501 or NASEp), was found to disrupt the binding of CREB to the KIX domain of CBP, thereby inhibiting CREB-target gene induction. nih.govresearchgate.net This inhibition leads to cell cycle arrest and apoptosis (programmed cell death) in non-small cell lung cancer (NSCLC) cells. researchgate.net Studies using KG-501 showed it disrupted the CREB:CBP interaction with an inhibitory constant (Ki) of approximately 90 μM. nih.gov These findings highlight the compound's utility in developing therapeutic strategies that target specific protein-protein interactions in signaling cascades. nih.gov

Table 1: Research Findings on CREB-CBP Complex Inhibition

Compound Research Focus Key Finding Source(s)
Naphthol AS-TR phosphate (NASTRp) Anti-cancer effects in lung cancer Identified as a multi-functional transcription factor inhibitor targeting the CREB-CBP complex. nih.gov
2-naphthol-AS-E-phosphate (KG-501/NASEp) Inhibition of CREB:CBP interaction Disrupts the complex with a Ki of ~90 μM; attenuates target gene induction. nih.gov

| 2-naphthol-AS-E-phosphate (NASEp) | NSCLC cell growth and survival | Induces cell cycle arrest and apoptosis by disrupting the CREB-CREBBP association. | researchgate.net |

The Wnt signaling pathway is crucial for tissue development, regeneration, and stem cell self-renewal. nih.govfrontiersin.org In dentistry, it plays a significant role in the differentiation of dental pulp stem cells (DPSCs) into odontoblast-like cells, which are responsible for forming reparative dentin. nih.govresearchgate.net Research into modulating the Wnt pathway for regenerative purposes often relies on measuring the activity of alkaline phosphatase (ALP), an early marker of odontoblastic differentiation. nih.gov

This compound is used as a histochemical substrate in these studies. nih.govnih.gov When hydrolyzed by ALP, it forms a colored product, allowing for the visualization and quantification of enzyme activity. nih.govnih.gov For instance, in studies examining the effect of Wnt-1 on DPSCs, staining with a solution of Naphthol AS-TR phosphate and Fast Blue BB Salt revealed that Wnt-1 signaling unexpectedly inhibited ALP activity, suggesting it may help maintain DPSCs in an undifferentiated state. nih.gov Therefore, while not a direct modulator itself, Naphthol AS-TR phosphate is an essential analytical tool for assessing the outcomes of Wnt pathway modulation in dental pulp cells. nih.govnih.gov

Sclerostin (Sost) and Dickkopf-1 (Dkk-1) are well-known inhibitors of the Wnt signaling pathway. nih.govnih.gov Understanding how their production is regulated is key to developing strategies for tissue regeneration. Research has explored how pro-inflammatory molecules, such as interleukin (IL)-1β and tumor necrosis factor (TNF)α, affect the production of Sost and Dkk-1 in human dental pulp cells. nih.gov

In this context, this compound is used to assess the functional consequences of these interactions. nih.gov The mineralization capacity of dental pulp cells, which is a characteristic function, is evaluated through histochemical staining for alkaline phosphatase using Naphthol AS-TR phosphate. nih.gov By measuring changes in ALP activity, researchers can determine how pro-inflammatory conditions, which alter Sost and Dkk-1 levels, ultimately impact the cells' ability to mineralize and contribute to repair processes. nih.gov

Enzyme Activity Monitoring in Biological Specimens

A primary application of this compound is as an enzymatic substrate for biochemical assays. medchemexpress.comcaltagmedsystems.co.uk Its unique chemical properties allow it to be hydrolyzed by alkaline phosphatase, resulting in a colored product that can be measured spectrophotometrically. medchemexpress.comcaltagmedsystems.co.ukmedchemexpress.com It also serves as a fluorogenic substrate for both acid and alkaline phosphatases. labclinics.com The concentration of these enzymes in the body can change significantly during certain diseases, making them important clinical markers. labclinics.com

The compound is valuable for monitoring enzyme activity in serum. medchemexpress.comcaltagmedsystems.co.ukmedchemexpress.com As a water-soluble dye, it is used in assays to measure alkaline phosphatase activity in these biological samples. medchemexpress.comcaltagmedsystems.co.uk

Similarly, this compound is employed as a substrate to assess enzyme activity in urine samples. medchemexpress.comcaltagmedsystems.co.ukmedchemexpress.com This application aids in the detection and quantification of alkaline phosphatase for research and clinical investigation. labclinics.commedchemexpress.comcaltagmedsystems.co.uk

Table 2: List of Compounds Mentioned

Compound Name Abbreviation / Other Names
This compound NASTRp
2-Naphthol-AS-E phosphate KG-501, NASEp
cyclic-AMP response element-binding protein CREB
CREB binding protein CBP, CREBBP
Sclerostin Sost
Dickkopf-1 Dkk-1
Interleukin-1 beta IL-1β
Tumor necrosis factor alpha TNFα
Fast Blue BB Salt

Synthesis and Derivatization in Research Contexts

Synthetic Pathways for Related Naphthol Derivatives

The synthesis of naphthol derivatives is a cornerstone of organic chemistry, providing access to a wide array of compounds with diverse properties. The naphthalene (B1677914) skeleton serves as a crucial starting material for the development of drug molecules and other functional materials. researchgate.net

Regioselectivity—the control of where chemical reactions occur on a molecule—is critical in the synthesis of substituted naphthols to ensure the desired isomer is produced. Various methods have been developed to achieve this control.

One prominent method is the Friedel-Crafts reaction , which has been adapted for the selective alkylation of naphthols. For instance, a catalytic, regioselective Friedel-Crafts alkylation of beta-naphthol with allylic alcohols has been developed using a p-toluenesulfonic acid catalyst. rsc.orgrsc.org This procedure allows for the selective α-alkylation of β-naphthol under mild conditions, producing high yields of functionalized naphthols. rsc.orgrsc.org The reaction is notable for its use of an inexpensive and readily available catalyst. rsc.org

Another powerful strategy is the electrophilic cyclization of specifically designed precursors. Substituted naphthalenes and 2-naphthols can be prepared regioselectively by the 6-endo-dig electrophilic cyclization of certain arene-containing propargylic alcohols. nih.gov This method is advantageous as it proceeds under mild conditions and tolerates a variety of functional groups, allowing for the direct synthesis of complex trisubstituted naphthalenes in a single step. nih.gov

Other advanced methods include the use of hafnium triflate as an efficient catalyst for the regioselective direct acylation of phenol (B47542) and naphthol derivatives with acid chlorides. researchgate.net

Synthetic ApproachDescriptionKey FeaturesReference
Friedel-Crafts AlkylationCatalytic, regioselective α-alkylation of β-naphthol using an acid catalyst (e.g., p-toluenesulfonic acid) with allylic alcohols.Mild reaction conditions; high product yields; uses inexpensive catalysts. rsc.orgrsc.org
Electrophilic CyclizationRegioselective cyclization of arene-containing propargylic alcohols to form multisubstituted 2-iodonaphthalenes and 3-halo-2-naphthols.Mild conditions; accommodates various functional groups; good yields. nih.gov
Catalytic AcylationRegioselective direct acylation of naphthol derivatives using a catalyst like hafnium triflate.Efficient catalysis for introducing acyl groups at specific positions. researchgate.net

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the biological activity of a lead compound. Naphthol derivatives are frequently the subject of such studies due to their wide range of biological activities. researchgate.netmdpi.com

A notable example involves SAR studies on Naphthol AS-E , a compound structurally related to Naphthol AS-TR, to develop anticancer agents. nih.govnih.gov Researchers investigated its ability to inhibit CREB-mediated gene transcription, a pathway often overactive in various cancers. nih.gov In this study, a series of analogues were synthesized by modifying the substituent on the appendant phenyl ring to determine the structural requirements for its inhibitory activity. nih.gov

The key findings from the SAR study indicated that:

Small and electron-withdrawing substituents at the para-position of the phenyl ring were preferred for inhibiting the crucial KIX-KID protein-protein interaction in the CREB pathway. nih.govnih.gov

The parent compound, Naphthol AS-E, demonstrated a favorable profile of inhibiting the KIX-KID interaction, cellular CREB-mediated gene transcription, and cancer cell growth. nih.gov

Further biological characterization showed that the compound downregulated the expression of CREB target genes and was not toxic to normal human cells, highlighting its potential as a template for novel cancer therapeutics. nih.gov

Compound Modification (Naphthol AS-E Analogue)Effect on ActivityConclusion from SAR StudyReference
Substitution at the appendant phenyl ringVaried the in vitro inhibition of KIX-KID interaction and cellular inhibition of CREB-mediated gene transcription.The nature and position of the substituent are critical for biological activity. nih.govnih.gov
Small, electron-withdrawing group at para-positionEnhanced inhibition of KIX-KID interaction.This substitution pattern is favorable for developing potent inhibitors. nih.govnih.gov
Unmodified Naphthol AS-EShowed a good balance of in vitro, cellular, and anti-proliferative activity.Represents a strong structural template for further drug development. nih.gov

Utilization in Active Pharmaceutical Ingredient Synthesis

The naphthol scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds and serving as a key building block for the synthesis of Active Pharmaceutical Ingredients (APIs). researchgate.netmdpi.com

The core structure of Naphthol AS-TR, an amidoalkyl naphthol , is of significant pharmaceutical interest. These compounds are not only investigated for their own biological activities but are also used as versatile intermediates for preparing other important molecules. mdpi.com For example, amidoalkyl naphthols can be readily converted into:

Aminoalkyl naphthols : These derivatives are of great importance due to their potential biological activities, including hypotensive and bradycardiac effects, and their ability to enhance the cytotoxicity of antitumor agents. mdpi.com

1,3-Oxazines : Intramolecular cyclization of amidoalkyl naphthols can produce 1,3-oxazine derivatives, another class of heterocycles with known biological relevance. mdpi.com

The broader family of naphthol derivatives has been explored for a wide range of therapeutic applications, leading to the development of compounds with antifungal, antioxidant, antitubercular, anti-inflammatory, and acetylcholinesterase inhibitory activities. mdpi.comresearchgate.netnih.gov The inherent reactivity and structural features of the naphthol ring system make it an attractive starting point for the design and synthesis of novel drugs. researchgate.net

Naphthol-Based StructureRole in API SynthesisReported Biological Activities of DerivativesReference
Amidoalkyl NaphtholsBuilding blocks for other bioactive molecules.Precursors to compounds with antibacterial and antiproliferative properties. mdpi.com
Aminoalkyl NaphtholsDerived from amidoalkyl naphthols.Hypotensive and bradycardiac effects; enhancement of antitumor agents. mdpi.com
1,2,3-Triazoles derived from NaphtholsSynthesized via click chemistry from naphthol precursors.Antifungal, antioxidant, and antitubercular activities. researchgate.net
General Naphthol DerivativesScaffolds for drug design.Anti-inflammatory, antiviral, acetylcholinesterase inhibition. mdpi.comnih.gov

Environmental and Biological Degradation Studies

Microbial Degradation of Related Naphthalene (B1677914) Compounds

Numerous bacterial species across various genera, including Pseudomonas, Ralstonia, Burkholderia, Mycobacterium, and Rhodococcus, have been identified for their ability to degrade naphthalene. nih.gov The metabolic pathways, genetic regulation, and enzymatic systems involved have been studied extensively, with naphthalene often serving as a model compound for the biodegradation of polycyclic aromatic hydrocarbons (PAHs). nih.govresearchgate.net

The aerobic bacterial degradation of naphthalene predominantly proceeds through a series of enzymatic reactions that convert it into central metabolic intermediates. The most well-characterized pathway begins with the oxidation of the naphthalene molecule to salicylate (B1505791). This initial sequence is often referred to as the "upper pathway." frontiersin.org

The process is initiated by the conversion of naphthalene to (+)-cis-(1R,2S)-dihydroxy-1,2-dihydronaphthalene, a reaction catalyzed by naphthalene dioxygenase (NDO). asm.org This intermediate is then dehydrogenated to form 1,2-dihydroxynaphthalene. frontiersin.org Subsequent enzymatic steps lead to the cleavage of the aromatic ring, eventually yielding salicylate. frontiersin.orgresearchgate.net

From salicylate, the "lower pathway" continues the degradation process. frontiersin.org Salicylate can be metabolized through two primary routes:

Via Catechol: Salicylate is converted to catechol, which is then cleaved by either ortho or meta ring-fission pathways, ultimately leading to intermediates of the Krebs cycle, such as pyruvate (B1213749) and acetyl-CoA. nih.govfrontiersin.org

Via Gentisate: In some bacteria, such as Ralstonia sp. strain U2, salicylate is hydroxylated to form gentisate, which is then further metabolized. asm.orgnih.gov

While these are the most common routes, variations exist. For instance, the thermophilic bacterium Bacillus thermoleovorans degrades naphthalene via a pathway that includes 2,3-dihydroxynaphthalene (B165439) as an intermediate, differing from the pathways found in many mesophilic bacteria. asm.orgnih.gov

The genetic basis for naphthalene catabolism is highly organized and well-studied, particularly the nah gene clusters found on catabolic plasmids like NAH7 in Pseudomonas putida. nih.gov These genes are typically arranged into two distinct operons that correspond to the upper and lower metabolic pathways. frontiersin.orgnih.gov

The Upper Pathway Operon (nah operon): Encodes the enzymes responsible for converting naphthalene to salicylate. frontiersin.org

The Lower Pathway Operon (sal operon): Encodes the enzymes for the degradation of salicylate to pyruvate and acetyl-CoA. frontiersin.org

Transcription of both operons is often controlled by a single regulatory protein, NahR, which belongs to the LysR-type transcriptional regulator (LTTR) family. nih.govfrontiersin.org The NahR protein positively regulates the expression of the catabolic genes. The presence of the metabolic intermediate salicylate acts as an inducer, binding to NahR and triggering the transcription of the nah and sal operons. nih.gov Another well-studied system is the nag gene cluster in Ralstonia sp. U2, which, despite differences in gene organization and the subsequent gentisate pathway, also exhibits similar regulation by a regulatory protein (NagR) with salicylate as the inducer. nih.gov

Table 1: Comparison of Naphthalene Catabolic Gene Clusters

Featurenah Gene Cluster (e.g., Pseudomonas putida)nag Gene Cluster (e.g., Ralstonia sp. U2)
Genetic OrganizationTwo operons: upper pathway (nah) and lower pathway (sal). frontiersin.orgnih.govTypically organized in a single large operon. nih.gov
Regulatory ProteinNahR (LysR-type). nih.govfrontiersin.orgNagR (LysR-type). nih.gov
Inducer MoleculeSalicylate. nih.govSalicylate. nih.gov
Lower Pathway IntermediateCatechol. nih.govGentisate. nih.gov
End ProductsPyruvate and Acetyl-CoA. nih.govPyruvate and Fumarate. nih.gov

The breakdown of naphthalene is accomplished by a series of specialized enzymes. Key among these are dioxygenases, which incorporate molecular oxygen into the aromatic ring, and dehydrogenases, which catalyze oxidation-reduction reactions.

Naphthalene 1,2-Dioxygenase (NDO): This is the critical first enzyme in the pathway. asm.org It is a multi-component system that catalyzes the addition of both atoms of molecular oxygen (O₂) to naphthalene, forming cis-(1R,2S)-1,2-dihydronaphthalene-1,2-diol. wikipedia.org The enzyme system includes a reductase, a ferredoxin, and a terminal oxygenase component, which contains a Rieske [2Fe-2S] cluster and a mononuclear iron center where the oxidation occurs. ebi.ac.uk

cis-Naphthalene Dihydrodiol Dehydrogenase: This enzyme catalyzes the rearomatization of the ring by oxidizing cis-naphthalene dihydrodiol to 1,2-dihydroxynaphthalene, using NAD⁺ as an electron acceptor. frontiersin.orgnih.gov

1,2-Dihydroxynaphthalene Dioxygenase: This enzyme is responsible for the cleavage of the aromatic ring of 1,2-dihydroxynaphthalene. frontiersin.orgqmul.ac.uk

Catechol Dioxygenases: Once salicylate is converted to catechol, ring cleavage is performed by either catechol 1,2-dioxygenase (ortho-cleavage) or catechol 2,3-dioxygenase (meta-cleavage), which dictates the subsequent steps of the lower pathway. frontiersin.org

Table 2: Key Enzymes in the Aerobic Degradation of Naphthalene

EnzymeEC NumberFunction in PathwayReference
Naphthalene 1,2-dioxygenase1.14.12.12Initiates the pathway by converting naphthalene to cis-naphthalene dihydrodiol. wikipedia.orgqmul.ac.uk
cis-1,2-dihydro-1,2-dihydroxynaphthalene dehydrogenase1.3.1.29Oxidizes cis-naphthalene dihydrodiol to 1,2-dihydroxynaphthalene. qmul.ac.uk
1,2-dihydroxynaphthalene dioxygenase1.13.11.56Cleaves the aromatic ring of 1,2-dihydroxynaphthalene. qmul.ac.uk
Salicylaldehyde (B1680747) dehydrogenase1.2.1.65Converts salicylaldehyde to salicylate. qmul.ac.uk
Salicylate 1-monooxygenase1.14.13.1Converts salicylate to catechol. qmul.ac.uk
Catechol 2,3-dioxygenase1.13.11.2Performs meta-cleavage of the catechol ring. frontiersin.org

Factors Influencing Biodegradation Efficiency

The rate and extent of naphthalene compound biodegradation in the environment are not solely dependent on microbial genetics and enzymatic capability. A range of physicochemical factors can significantly limit the process.

A primary limiting factor for the biodegradation of hydrophobic compounds like naphthalene is their low aqueous solubility. asm.org Microorganisms primarily exist in the aqueous phase, and therefore, the compound must be dissolved in water to be accessible for uptake and metabolism. The low water solubility of naphthalene restricts its availability to degrading bacteria. asm.org

This issue is compounded by the tendency of naphthalene to adsorb to organic matter and mineral surfaces in soil and sediment. mdpi.commdpi.com Adsorption reduces the concentration of the compound in the aqueous phase, further limiting its bioavailability. However, some factors can mitigate this. For example, higher temperatures increase the water solubility of naphthalene, which can enhance its bioavailability and degradation rate, a key advantage for thermophilic degrading organisms. asm.org The pH of the environment can also influence adsorption; for instance, naphthalene adsorption on activated carbons has been observed to be more effective in neutral to slightly acidic conditions (pH 5-7) compared to alkaline environments. mdpi.com

Mass transfer—the movement of a substance from one phase to another—is often the rate-limiting step in the bioremediation of hydrophobic pollutants. dss.go.th For naphthalene present in a non-aqueous phase liquid (NAPL) or adsorbed to solid particles, several mass transfer steps are required before degradation can occur:

Desorption from the solid matrix or dissolution from the NAPL into the aqueous phase.

Transport through the bulk aqueous phase to the microbial cell.

Movement across the bacterial cell membrane to reach the intracellular catabolic enzymes.

Analytical Characterization in Research

Chromatographic Separation Techniques

Chromatography is a cornerstone for the separation and analysis of Naphthol AS-TR phosphate (B84403) and its related compounds from complex mixtures.

High-Performance Liquid Chromatography (HPLC) is a pivotal technique for the quality control and analysis of Naphthol AS-TR phosphate disodium (B8443419) salt. Commercial suppliers routinely use HPLC to assess the purity of the compound, often requiring a purity of ≥99%. oup.comsigmaaldrich.comscientificlabs.comsigmaaldrich.com

In a research context, HPLC is employed to monitor the enzymatic hydrolysis of Naphthol AS-TR phosphate by phosphatases. The primary product of this hydrolysis is Naphthol AS-TR. HPLC methods can be developed to separate the phosphorylated substrate from its dephosphorylated product. A study on the enzymatic hydrolysis of other oligonucleotide phosphates demonstrated the use of HPLC to analyze the reaction products, a principle that is directly applicable to Naphthol AS-TR phosphate. nih.gov

Furthermore, HPLC is a powerful tool for the analysis of naphthol metabolites. Research on naphthalene (B1677914), a related polycyclic aromatic hydrocarbon, has established HPLC methods for the determination of its metabolites, 1-naphthol (B170400) and 2-naphthol, in various biological and environmental samples. medchemexpress.com These methods often utilize reversed-phase columns and fluorescence detection for high sensitivity. medchemexpress.com While specific HPLC methods for the metabolites of Naphthol AS-TR are not extensively detailed in the literature, the established protocols for similar naphthol-containing compounds provide a strong foundation for their analysis.

Table 1: Representative HPLC Parameters for Analysis of Naphthol Compounds

ParameterValue/ConditionSource
Column Reversed-phase C18 medchemexpress.com
Mobile Phase Acetonitrile/Water Gradient medchemexpress.com
Detection Fluorescence, UV-Vis medchemexpress.com
Application Purity testing, metabolite quantification oup.comsigmaaldrich.comscientificlabs.comsigmaaldrich.commedchemexpress.com

Spectroscopic Identification Methods

Spectroscopic techniques are indispensable for the structural identification and confirmation of Naphthol AS-TR phosphate and its transformation products.

Fourier Transform Infrared (FTIR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule and can be used to monitor the degradation of Naphthol AS-TR phosphate. The enzymatic hydrolysis of the phosphate ester bond is the primary degradation pathway in biochemical assays. This reaction would result in the disappearance of characteristic P-O stretching vibrations and the appearance of a broad O-H stretching band from the newly formed hydroxyl group on the naphthol moiety.

Table 2: Expected FTIR Spectral Changes Upon Hydrolysis of Naphthol AS-TR Phosphate

Functional GroupWavenumber (cm⁻¹)Change Upon Hydrolysis
Phosphate (P-O) ~1000-1100Disappearance/Reduction
Hydroxyl (O-H) ~3200-3600 (broad)Appearance
Amide (N-H) ~3300-3500No significant change
Amide (C=O) ~1630-1680No significant change

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique for the identification and quantification of volatile and semi-volatile metabolites. For non-volatile compounds like Naphthol AS-TR and its potential metabolites, a derivatization step is typically required to increase their volatility. gcms.cz Trimethylsilylation is a common derivatization method used in GC-MS-based metabolomics. gcms.cz

In the context of Naphthol AS-TR, after enzymatic hydrolysis to Naphthol AS-TR, further metabolism could occur. Studies on the metabolism of naphthalene have shown that it can be hydroxylated to form naphthols, which are then conjugated and excreted. sigmaaldrich.com GC-MS has been successfully used to identify and quantify these naphthol metabolites in biological samples, such as urine, after enzymatic hydrolysis of the conjugates and derivatization. sigmaaldrich.commdpi.com This approach allows for the elucidation of metabolic pathways.

While direct GC-MS studies on Naphthol AS-TR phosphate metabolites are not prominent in the literature, the established methods for general metabolite profiling and for related compounds like naphthalene provide a clear analytical framework. gcms.czillinois.eduresearchgate.net However, it is noted that the presence of phosphate can interfere with GC-MS analysis, sometimes necessitating a removal step prior to analysis. illinois.edu

Table 3: General GC-MS Parameters for Metabolite Analysis

ParameterValue/ConditionSource
Derivatization Trimethylsilylation (e.g., with MSTFA) gcms.cz
Column Capillary column (e.g., HP-5MS)
Ionization Electron Ionization (EI) gcms.cz
Mass Analyzer Quadrupole, Time-of-Flight (TOF) gcms.czresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules. In the context of Naphthol AS-TR phosphate, both ¹H NMR and ³¹P NMR would be critical in synthetic research to confirm the identity and structure of the final product. Chemical suppliers often cite ¹H-NMR as a method for identity confirmation of Naphthol AS phosphate.

While a detailed NMR analysis of Naphthol AS-TR phosphate is not published in research articles, the analysis of related naphthol derivatives is well-documented. For instance, ¹H NMR and ¹³C NMR have been used to characterize novel 1-naphthol derivatives and azo dyes containing a naphthol moiety. mdpi.com These studies detail the chemical shifts and coupling constants for the aromatic protons of the naphthyl and phenyl rings, as well as the signals for other functional groups. mdpi.com

For Naphthol AS-TR phosphate, ¹H NMR would confirm the presence of the tolyl and chlorinated phenyl groups, as well as the naphthol backbone. ³¹P NMR would show a characteristic signal for the phosphate group, and its coupling to adjacent protons could provide further structural information. Following enzymatic hydrolysis, the disappearance of the ³¹P signal and shifts in the aromatic proton signals in the ¹H NMR spectrum would confirm the conversion to Naphthol AS-TR.

Future Directions and Emerging Research Avenues

Enhancing Bioremediation Strategies for Related Polycyclic Aromatic Hydrocarbons

Polycyclic Aromatic Hydrocarbons (PAHs) are persistent environmental pollutants known for their toxic, mutagenic, and carcinogenic properties. pjoes.com Bioremediation, which utilizes microorganisms to degrade these contaminants, is a promising and cost-effective cleanup strategy. nih.govmdpi.com The core of this strategy involves the metabolic potential of microbes to break down the complex ring structures of PAHs into harmless products. pjoes.comnih.goviastate.edu

While Naphthol AS-TR phosphate (B84403) disodium (B8443419) salt is not directly used in bioremediation, its core naphthol structure is related to naphthalene (B1677914), one of the simplest PAHs. pjoes.com The study of PAH degradation pathways, particularly for compounds like naphthalene, is well-established and serves as a model for the breakdown of more complex hydrocarbons. pjoes.com Future research could explore whether derivatives or analogues of Naphthol AS-TR phosphate could serve as indicators or tracers for microbial activity during the bioremediation of related PAH compounds. Understanding the enzymatic processes involved in the degradation of these structures is crucial, and research in this area focuses on optimizing conditions like oxygen levels and nutrient availability to enhance microbial activity. iastate.edu Various techniques, including the use of surfactants to increase bioavailability and bioaugmentation with specific microbial strains, are employed to improve the efficiency of PAH removal from contaminated sites. pjoes.comiastate.edu

Development of Advanced Biochemical Probes and Enzyme Substrates

A significant area of development for Naphthol AS-TR phosphate disodium salt is in its primary role as an enzyme substrate, particularly for acid and alkaline phosphatases. sigmaaldrich.commedchemexpress.comscientificlabs.co.uk It is a water-soluble compound that, when acted upon by phosphatase enzymes, is hydrolyzed to form a colored or fluorescent product. medchemexpress.comlabclinics.com This property makes it an invaluable tool for detecting and quantifying enzyme activity in various biochemical assays and histochemical staining. medchemexpress.comscientificlabs.co.uk

The enzymatic reaction converts Naphthol AS-TR phosphate into Naphthol AS-TR, a molecule that exhibits distinct fluorescence, allowing for the quantitative measurement of phosphatase activity. labclinics.com This is particularly useful in clinical diagnostics, as the concentration of these enzymes can change significantly in various disease states. labclinics.com When used with diazonium salts, the resulting product forms a specific azo dye, which is widely used in immunohistology applications. labclinics.comresearchgate.netnih.gov

Future research is focused on developing more sensitive and specific probes based on this chemistry. This includes creating substrates for other enzymes or modifying the Naphthol AS-TR molecule to enhance its fluorescent properties, leading to advanced probes with higher signal-to-noise ratios for more precise analytical applications.

Table 1: Biochemical Properties of Naphthol AS-TR Phosphate as an Enzyme Substrate

Property Description Source
Target Enzymes Acid Phosphatase, Alkaline Phosphatase medchemexpress.comscientificlabs.co.uk
Reaction Product Naphthol AS-TR labclinics.com
Detection Method Fluorogenic, Chromogenic (with diazonium salts) labclinics.com
Product Ex/Em 388/512 nm labclinics.com
Application Histochemical demonstration of enzyme activity, Biochemical assays scientificlabs.co.uk

Exploration of Therapeutic Potential in Disease Research

Beyond its use as a laboratory reagent, Naphthol AS-TR phosphate is being investigated for its direct therapeutic potential in several areas of disease research.

Lung Cancer

Lung adenocarcinoma is a leading cause of cancer-related deaths globally, necessitating the development of new therapeutic strategies. researchgate.net Recent studies have identified Naphthol AS-TR phosphate as a promising anti-tumor agent. researchgate.net Research has shown that it can inhibit the growth of lung adenocarcinoma cell lines. researchgate.net The compound acts as an inhibitor of the cyclic-AMP response element-binding protein (CREB)-CREB binding protein (CBP) transcription factor complex. labclinics.com This inhibitory action disrupts pathways that are critical for cancer cell proliferation and survival. researchgate.net Studies have confirmed its anti-proliferative effects in both in-vitro and in-vivo lung cancer models, highlighting its potential as a lead compound for the development of new anti-cancer drugs. researchgate.net

Table 2: Investigated Effects of Naphthol AS-TR Phosphate in Lung Cancer Models

Finding Model System Implication Source
Inhibitory Effect on Cell Growth NCI-H1734 lung adenocarcinoma cell line Demonstrates anti-proliferative properties researchgate.net
Inhibition of CREB-CBP Complex Biochemical assays Identifies a specific molecular target labclinics.com
Downregulation of E2F8 Microarray analysis of treated samples Reveals additional effects on cancer-related pathways researchgate.net

Regenerative Endodontics

Regenerative endodontics aims to restore the function of the dentin-pulp complex in damaged teeth. nih.gov A key process in this field is mineralization, which is heavily reliant on the activity of enzymes like alkaline phosphatase (ALP). um.edu.my ALP is a known marker for hard tissue-forming cells, and its activity is crucial for the formation of a calcific barrier and tissue repair. um.edu.my

While Naphthol AS-TR phosphate does not have a direct therapeutic role in this process, its function as a substrate for ALP makes it a valuable research tool. medchemexpress.com Future investigations could utilize this compound to monitor ALP activity in real-time during regenerative procedures. This would allow researchers to assess the efficacy of different growth factors and scaffold materials in stimulating mineralization and tissue regeneration. nih.govsemanticscholar.org By providing a quantitative measure of osteogenic differentiation, Naphthol AS-TR phosphate and similar substrates can help refine and optimize protocols for dental tissue engineering. nih.govsemanticscholar.org

Investigation of Novel Enzyme Inhibitors and Activators

A primary focus of emerging research is the role of Naphthol AS-TR phosphate as a specific inhibitor of protein-protein interactions. As mentioned, it has been identified as an inhibitor of the CREB-CBP transcription factor complex. labclinics.com This complex is a critical regulator of gene expression involved in a multitude of cellular processes, including proliferation, differentiation, and survival. Its dysregulation is implicated in various diseases, including cancer. The ability of Naphthol AS-TR phosphate to disrupt this complex makes it a significant tool for studying these pathways and a potential therapeutic agent for diseases driven by CREB-CBP activity. researchgate.net

Future research will likely focus on elucidating the precise mechanism of this inhibition and exploring its effects on other cellular pathways. Furthermore, the scaffold of Naphthol AS-TR phosphate could serve as a template for designing even more potent and selective inhibitors. While its role as an inhibitor is established, there is currently no evidence to suggest it functions as an enzyme activator. The ongoing investigation into its inhibitory properties holds considerable promise for developing novel therapeutic strategies targeting complex cellular signaling networks.

Q & A

Q. What is the primary application of Naphthol AS-TR phosphate disodium salt in biochemical assays?

this compound is widely used as a substrate for detecting alkaline phosphatase (ALP) activity in histochemistry, immunoblotting, and cell-based assays. Upon enzymatic hydrolysis, it releases a naphthol derivative that reacts with diazonium salts (e.g., Fast Red RC) to form insoluble, colored precipitates, enabling visual or spectrophotometric detection . Its specificity for ALP makes it ideal for studying enzyme localization in tissues or quantifying ALP activity in biological samples (e.g., serum, urine) .

Q. How should stock solutions of this compound be prepared and stored?

  • Preparation : Dissolve the compound in ultrapure water or buffer (e.g., Tris-HCl, pH 9.6) at 37°C with sonication to enhance solubility. A typical working concentration is 1–5 mM .
  • Storage : Aliquot and store at -80°C for ≤6 months or -20°C for ≤1 month. Avoid repeated freeze-thaw cycles to prevent degradation .

Q. What factors influence the solubility and stability of this compound?

Solubility is pH-dependent, with optimal dissolution in alkaline buffers (pH 8–10). Stability decreases in acidic conditions or in the presence of metal ions. For long-term stability, store under inert gas (e.g., argon) to prevent oxidation .

Advanced Research Questions

Q. How can researchers resolve inconsistencies in ALP activity measurements using this substrate?

Discrepancies may arise from:

  • Enzyme specificity : Validate ALP activity with inhibitors (e.g., levamisole for tissue-nonspecific ALP) or confirm using alternative substrates (e.g., p-nitrophenyl phosphate) .
  • Substrate degradation : Verify stock solution integrity via HPLC or spectrophotometric scans (λmax ~280 nm) .
  • Interfering substances : Pre-treat samples with EDTA to chelate metal ions that inhibit ALP .

Q. What methodological considerations are critical for optimizing histochemical staining with this substrate?

  • Coupling salts : Use Fast Red TR or Fast Blue BB for red/blue precipitates, respectively. Avoid light exposure during staining to prevent diazonium salt degradation .
  • Incubation time : Optimize empirically (typically 10–30 min) to balance signal intensity and background noise .
  • Fixation : Use ice-cold paraformaldehyde (4%) to preserve enzyme activity without denaturing ALP .

Q. How does Naphthol AS-TR phosphate compare to other ALP substrates (e.g., Naphthol AS-BI phosphate) in kinetic studies?

  • Sensitivity : Naphthol AS-TR phosphate has a lower Km (~0.1 mM) than AS-BI phosphate (~0.5 mM), indicating higher enzyme affinity .
  • Signal intensity : AS-TR produces a brighter red precipitate, while AS-BI is preferred for fluorescent detection .
  • Applications : AS-TR is optimal for immunohistochemistry, whereas AS-BI is suited for flow cytometry due to its fluorogenic properties .

Q. What are the implications of using this substrate in studying disease biomarkers (e.g., osteoporosis, cancer)?

ALP activity correlates with pathological processes:

  • Bone disorders : Elevated ALP in osteoblasts can be quantified to assess bone mineralization defects .
  • Cancer : Tumor-associated ALP isoforms (e.g., placental ALP) are detected in metastatic cells using AS-TR-based assays .
  • Validation : Pair with immunostaining for co-localization studies (e.g., ALP and osteocalcin in bone tissues) .

Methodological Tables

Q. Table 1. Comparative Properties of ALP Substrates

SubstrateKm (mM)Detection MethodOptimal pHKey Application
Naphthol AS-TR phosphate0.1Colorimetric9.0–9.6Histochemistry
Naphthol AS-BI phosphate0.5Fluorometric8.5–9.5Flow cytometry
p-Nitrophenyl phosphate1.2Spectrophotometric10.0Enzyme kinetics

Q. Table 2. Troubleshooting Common Issues

IssueCauseSolution
Weak signalSubstrate degradationPrepare fresh stock solution
High backgroundNon-specific bindingBlock with 5% BSA before staining
Precipitate dissolutionLow pH or ionic strengthUse alkaline buffer (pH ≥9)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.